4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide is a chemical compound with the molecular formula C23H21NO5 and a molecular weight of 391.42 g/mol . This compound is known for its unique structure, which includes a benzoyl group and a trimethoxyphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 4-benzoylbenzoic acid with 3,4,5-trimethoxyaniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which play crucial roles in cell division, protein folding, and redox regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest, apoptosis, and other cellular responses, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide can be compared with other compounds containing the trimethoxyphenyl (TMP) group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents.
These compounds share the TMP group, which is critical for their biological activity. this compound is unique due to its specific structure and the presence of both benzoyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-19-13-18(14-20(28-2)22(19)29-3)24-23(26)17-11-9-16(10-12-17)21(25)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVIGSCGOMIAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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